3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione
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Overview
Description
3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a prop-1-en-1-yloxy group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with prop-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as acetone or dimethylformamide, for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, alcohols, potassium carbonate, acetone or dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, such as proteins involved in signal transduction pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Prop-1-en-2-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione
- 3-[(Prop-2-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione
- 3-[(But-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione
Uniqueness
3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to its specific structural features, such as the prop-1-en-1-yloxy group attached to the benzothiazole ring. This structural modification imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry .
Properties
CAS No. |
67851-46-1 |
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Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
3-prop-1-enoxy-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C10H9NO3S/c1-2-7-14-10-8-5-3-4-6-9(8)15(12,13)11-10/h2-7H,1H3 |
InChI Key |
OUQBHAQSXBWYQW-UHFFFAOYSA-N |
Canonical SMILES |
CC=COC1=NS(=O)(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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